Dimethyl 2-(thiophen-2-ylmethyl)malonate

Description

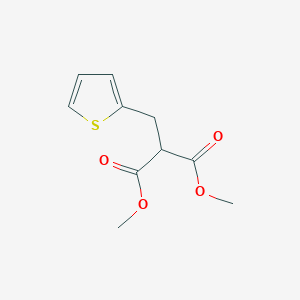

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

dimethyl 2-(thiophen-2-ylmethyl)propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4S/c1-13-9(11)8(10(12)14-2)6-7-4-3-5-15-7/h3-5,8H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIIHAJHYNTWOAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC=CS1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30560142 | |

| Record name | Dimethyl [(thiophen-2-yl)methyl]propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30560142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122308-25-2 | |

| Record name | Dimethyl [(thiophen-2-yl)methyl]propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30560142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Dimethyl 2-(thiophen-2-ylmethyl)malonate

CAS Number: 122308-25-2[1]

This technical guide provides a comprehensive overview of Dimethyl 2-(thiophen-2-ylmethyl)malonate, a malonate ester derivative featuring a thiophene ring. This compound serves as a valuable intermediate in organic synthesis due to its unique electronic and steric properties imparted by the sulfur-containing heterocyclic substituent.[1] Malonate esters are widely utilized as nucleophiles, Michael donors, and precursors for cyclopropanation and cyclization reactions.[1]

Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 122308-25-2 | [1] |

| Molecular Formula | C10H12O4S | Inferred |

| Molecular Weight | 228.27 g/mol | Inferred |

| IUPAC Name | Dimethyl 2-(thiophen-2-ylmethyl)propanedioate | Inferred |

| Synonyms | Dimethyl (2-thienylmethyl)malonate | [1] |

Experimental Protocols

Synthesis of this compound

A common and effective method for the preparation of this compound involves the alkylation of dimethyl malonate with 2-(chloromethyl)thiophene.[1]

Reaction Mechanism: The synthesis proceeds via the deprotonation of dimethyl malonate using a base, typically potassium carbonate (K₂CO₃), in a polar aprotic solvent like N,N-dimethylformamide (DMF). This generates an enolate intermediate which then acts as a nucleophile, attacking the electrophilic carbon of 2-(chloromethyl)thiophene in a nucleophilic substitution reaction to form the desired product.[1]

Key Parameters: [1]

-

Solvent: N,N-dimethylformamide (DMF) is utilized to stabilize the enolate and enhance its nucleophilicity.

-

Temperature: The reaction is initiated at 0°C and proceeds to room temperature to minimize the occurrence of side reactions.

-

Base: Potassium carbonate (K₂CO₃) is the preferred base over stronger bases like sodium hydride (NaH) to prevent the decomposition of the thiophene ring.

Example Protocol: [1]

-

Dimethyl malonate (174 mmol) and potassium carbonate (348 mmol) are combined and stirred in 120 mL of N,N-dimethylformamide (DMF) at 20°C for 30 minutes.

-

The mixture is then cooled to 0°C, and 2-(chloromethyl)thiophene (261 mmol) is added dropwise.

-

The reaction mixture is stirred for an additional hour at this temperature.

-

Following the reaction, the mixture is neutralized with 2 N HCl.

-

The product is isolated by filtration and washed with hexane.

Yield: This protocol typically results in a yield of 70-85%. The theoretical maximum yield may be limited by the competing hydrolysis of the alkylating agent.[1]

Visualizations

Synthesis Workflow

Caption: Synthesis workflow for this compound.

Applications in Synthesis

This compound is a versatile building block in organic synthesis. Its malonic ester functionality allows for further chemical transformations. For instance, malonate esters are widely used in the synthesis of barbiturates and non-steroidal anti-inflammatory drugs (NSAIDs).[2] The thiophene moiety also presents opportunities for further functionalization, making this compound a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[2]

Derivatives of malonic acid are known to participate in cyclocondensation reactions with dinucleophiles to form five, six, and seven-membered heterocyclic rings, which are important structural motifs in many biologically active compounds.

References

"Dimethyl 2-(thiophen-2-ylmethyl)malonate" IUPAC name

An In-depth Technical Guide to Dimethyl 2-(thiophen-2-ylmethyl)malonate

Introduction

This compound is a substituted malonic acid ester featuring a thiophene moiety. This compound and its analogs, particularly the corresponding diethyl ester, are of significant interest in medicinal chemistry as they serve as key intermediates in the synthesis of pharmacologically active molecules. Notably, they are recognized as crucial building blocks for the production of Eprosartan, an angiotensin II receptor antagonist used in the treatment of hypertension. This guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and a logical workflow for its preparation.

Chemical Identity and Properties

The formal IUPAC name for the compound is dimethyl 2-(thiophen-2-ylmethyl)propanedioate .

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | Value | Compound |

| Molecular Formula | C₁₀H₁₂O₄S | This compound |

| Molecular Weight | 228.27 g/mol | This compound |

| CAS Number | 122308-25-2 | This compound |

| Molecular Formula | C₁₂H₁₆O₄S | Diethyl 2-(thiophen-2-ylmethyl)malonate[1] |

| Molecular Weight | 256.32 g/mol | Diethyl 2-(thiophen-2-ylmethyl)malonate[2] |

| CAS Number | 26420-00-8 | Diethyl 2-(thiophen-2-ylmethyl)malonate[1] |

| Molecular Formula | C₈H₈O₄S | 2-(Thiophen-2-ylmethyl)propanedioic acid |

| Molecular Weight | 200.21 g/mol | 2-(Thiophen-2-ylmethyl)propanedioic acid |

| Melting Point | 135-137 °C (decomposes) | Malonic Acid[3] |

| Boiling Point | 199 °C | Diethyl Malonate[4] |

| Density | 1.055 g/mL at 25 °C | Diethyl Malonate[5] |

Table 2: Spectroscopic Data Interpretation (Predicted/Typical)

Note: The following are predicted characteristic spectral features based on the structure and data from analogous malonic esters.[6]

| Technique | Feature | Expected Chemical Shift / Wavenumber |

| ¹H NMR | -OCH₃ (s, 6H) | ~3.7 ppm |

| -CH₂- (d, 2H) | ~3.3 ppm | |

| -CH- (t, 1H) | ~3.8 ppm | |

| Thiophene protons (m, 3H) | ~6.9-7.2 ppm | |

| ¹³C NMR | C=O (ester) | ~168 ppm |

| -OCH₃ | ~52 ppm | |

| -CH- | ~50 ppm | |

| -CH₂- | ~35 ppm | |

| Thiophene carbons | ~124-140 ppm | |

| IR Spectroscopy | C=O stretch (ester) | ~1730-1750 cm⁻¹ |

| C-O stretch (ester) | ~1150-1250 cm⁻¹ | |

| C-H stretch (sp³) | ~2850-3000 cm⁻¹ | |

| C-H stretch (thiophene) | ~3100 cm⁻¹ |

Experimental Protocol: Synthesis

The most common and direct route for the synthesis of this compound is the C-alkylation of dimethyl malonate with a suitable electrophile, such as 2-(chloromethyl)thiophene or 2-(bromomethyl)thiophene. The following protocol describes a general procedure based on established malonic ester synthesis methodologies.[4][7]

Objective: To synthesize this compound via nucleophilic substitution.

Materials:

-

Dimethyl malonate (reactant)

-

2-(Chloromethyl)thiophene (reactant, electrophile)

-

Sodium hydride (NaH), 60% dispersion in mineral oil (base)

-

Anhydrous Tetrahydrofuran (THF) (solvent)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution (for quenching)

-

Diethyl ether (extraction solvent)

-

Brine (saturated aqueous NaCl solution) (for washing)

-

Anhydrous magnesium sulfate (MgSO₄) (drying agent)

Procedure:

-

Preparation: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is flame-dried and allowed to cool to room temperature under a stream of dry nitrogen.

-

Base Suspension: Anhydrous THF is added to the flask, followed by the cautious addition of sodium hydride (1.1 equivalents). The suspension is stirred under nitrogen.

-

Deprotonation: Dimethyl malonate (1.0 equivalent) dissolved in anhydrous THF is added dropwise to the stirred NaH suspension at 0 °C (ice bath). The mixture is stirred at this temperature for 30 minutes and then allowed to warm to room temperature and stirred for an additional hour, or until the evolution of hydrogen gas ceases, indicating the formation of the sodium enolate.

-

Alkylation: A solution of 2-(chloromethyl)thiophene (1.05 equivalents) in anhydrous THF is added dropwise to the enolate solution at room temperature. The reaction mixture is then heated to reflux and maintained for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching and Work-up: After the reaction is complete, the mixture is cooled to 0 °C and cautiously quenched by the slow addition of saturated aqueous NH₄Cl solution.

-

Extraction: The resulting mixture is transferred to a separatory funnel and extracted three times with diethyl ether.

-

Washing and Drying: The combined organic layers are washed sequentially with water and brine. The organic phase is then dried over anhydrous magnesium sulfate.

-

Purification: The solvent is removed under reduced pressure using a rotary evaporator. The crude product is purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Safety Precautions:

-

Sodium hydride is a highly flammable and water-reactive solid. It should be handled under an inert atmosphere (nitrogen or argon) and away from any moisture.

-

Anhydrous solvents are required. THF can form explosive peroxides and should be handled with care.

-

The reaction should be performed in a well-ventilated fume hood.

-

Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.

Visualization of Synthesis Workflow

The logical relationship of the synthesis protocol can be visualized as a workflow diagram.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. Diethyl 2-thienyl methyl malonate | C12H16O4S | CID 118855649 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Malonic acid - Wikipedia [en.wikipedia.org]

- 4. Diethyl malonate - Wikipedia [en.wikipedia.org]

- 5. chembk.com [chembk.com]

- 6. researchgate.net [researchgate.net]

- 7. US6262298B1 - Process for the C-alkylation of malonic esters using phase-transfer agents - Google Patents [patents.google.com]

Unveiling the Molecular Weight of a Thiophene Derivative: A Technical Overview

A Note on Nomenclature: Initial searches for "Dimethyl 2-(thiophen-2-ylmethyl)malonate" did not yield a direct match. However, substantial data is available for the closely related compound, Diethyl 2-(thiophen-2-ylmethyl)malonate . This guide will focus on the latter, a compound of interest in synthetic chemistry, particularly as an intermediate for pharmaceuticals like Eprosartan. It is plausible that the initial query contained a common point of confusion between the "dimethyl" and "diethyl" variants.

This technical guide provides a concise summary of the key physicochemical properties of Diethyl 2-(thiophen-2-ylmethyl)malonate, with a primary focus on its molecular weight. The information is presented to be of direct use to researchers, scientists, and professionals in drug development.

Physicochemical Data Summary

The fundamental properties of Diethyl 2-(thiophen-2-ylmethyl)malonate are summarized in the table below for quick reference and comparison.

| Property | Value | Source |

| Molecular Weight | 256.32 g/mol | [1][2] |

| Molecular Formula | C12H16O4S | [1][2][3] |

| CAS Number | 26420-00-8 | [2][3] |

| Exact Mass | 256.07693016 Da | [1] |

Experimental and Analytical Workflow

The determination of a compound's molecular weight and structure is a fundamental step in chemical research. The following diagram illustrates a typical workflow for the characterization of a novel or synthesized chemical entity.

Caption: A generalized workflow for the synthesis, purification, and structural elucidation of a chemical compound.

Experimental Protocols

While specific, detailed experimental protocols for the synthesis of Diethyl 2-(thiophen-2-ylmethyl)malonate were not found in the immediate search results, a general procedure for the synthesis of related diethyl malonate adducts can be inferred.

A common synthetic route involves the Michael addition of diethyl malonate to a chalcone analog containing a thienyl ring.[4] The reaction is typically carried out in a suitable solvent, such as dichloromethane, at room temperature in the presence of a catalytic amount of a base like potassium tert-butoxide (KOt-Bu).[4] After the reaction is complete, the mixture is worked up by extraction and the crude product is purified, often by column chromatography on silica gel.[4]

For the characterization of related thiophene derivatives, standard analytical techniques are employed. High-Resolution Mass Spectrometry (HRMS) is used to confirm the molecular formula, while Nuclear Magnetic Resonance (NMR) spectroscopy (both ¹H and ¹³C) is essential for elucidating the detailed molecular structure.[5]

Biological and Pharmaceutical Relevance

Thiophene derivatives are a significant class of compounds in medicinal chemistry, exhibiting a wide range of biological activities.[6] For instance, various thiophene-containing molecules have been investigated for their anti-HIV, anti-cancer, antimicrobial, and anti-inflammatory properties.[6] Diethyl 2-(thiophen-2-ylmethyl)malonate and its derivatives are valuable intermediates in the synthesis of more complex molecules with potential therapeutic applications.[5][7] For example, it is a known intermediate in the synthesis of Eprosartan, an angiotensin II receptor antagonist used for the treatment of hypertension.[5] The ability to introduce the thiophene moiety via this malonate derivative makes it a versatile building block in drug discovery and development.[7]

References

- 1. Diethyl 2-thienyl methyl malonate | C12H16O4S | CID 118855649 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. diethyl (thien-2-ylmethyl)malonate | CAS#:26420-00-8 | Chemsrc [chemsrc.com]

- 4. scispace.com [scispace.com]

- 5. Diethyl 2-((3-(bromomethyl)thiophen-2-yl)methylene)malonate | 104085-30-5 | Benchchem [benchchem.com]

- 6. Diethyl 2-{[3-(2-methoxybenzyl)thiophen-2-yl]methylidene}malonate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemimpex.com [chemimpex.com]

Structure Elucidation of Dimethyl 2-(thiophen-2-ylmethyl)malonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure elucidation of Dimethyl 2-(thiophen-2-ylmethyl)malonate. It includes a detailed synthesis protocol, predicted spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) based on analogous compounds, and a visual representation of the experimental workflow. This document serves as a valuable resource for researchers interested in the synthesis and characterization of novel malonate derivatives for potential applications in medicinal chemistry and materials science.

Introduction

This compound is a malonate ester derivative featuring a thiophene ring linked to the central malonate core via a methylene bridge. Malonate esters are versatile building blocks in organic synthesis, serving as key intermediates in the formation of a wide array of carbocyclic and heterocyclic systems. The incorporation of the thiophene moiety, a privileged scaffold in medicinal chemistry, imparts unique physicochemical properties to the molecule, making it an interesting candidate for further functionalization and biological evaluation. This guide details the synthetic procedure and provides a thorough analysis of the expected spectroscopic data for the unambiguous structural confirmation of this compound.

Synthesis and Experimental Protocol

The synthesis of this compound can be achieved through the alkylation of dimethyl malonate with 2-(chloromethyl)thiophene.

Experimental Protocol

Materials:

-

Dimethyl malonate

-

Potassium carbonate (K₂CO₃)

-

2-(Chloromethyl)thiophene

-

N,N-Dimethylformamide (DMF)

-

2 N Hydrochloric acid (HCl)

-

Hexane

-

Deionized water

Procedure:

-

To a solution of dimethyl malonate (1.0 equivalent) in DMF, potassium carbonate (2.0 equivalents) is added.

-

The resulting mixture is stirred at room temperature for 30 minutes.

-

The reaction mixture is then cooled to 0°C in an ice bath.

-

2-(Chloromethyl)thiophene (1.2 equivalents) is added dropwise to the cooled suspension.

-

The reaction is allowed to stir at 0°C for 1 hour, after which it is gradually warmed to room temperature and stirred for an additional 2 hours.

-

The reaction is monitored by thin-layer chromatography (TLC) for the disappearance of the starting materials.

-

Upon completion, the reaction mixture is neutralized with 2 N HCl.

-

The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford this compound as a pure compound.[1]

Experimental Workflow Diagram

Caption: Synthesis Workflow of this compound

Structure Elucidation and Spectroscopic Data

The structure of this compound is confirmed by a combination of spectroscopic techniques. The following tables summarize the predicted data.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR (400 MHz, CDCl₃) data for this compound.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.18 | dd | 1H | H-5 (Thiophene) |

| ~6.92 | dd | 1H | H-3 (Thiophene) |

| ~6.88 | dd | 1H | H-4 (Thiophene) |

| ~3.75 | s | 6H | 2 x -OCH₃ |

| ~3.60 | d | 2H | -CH₂- (Benzylic) |

| ~3.45 | t | 1H | -CH- (Malonate) |

Note: The chemical shifts for the thiophene protons are predicted based on typical values for 2-substituted thiophenes.[2][3][4][5] The benzylic and malonate proton shifts are estimated from related structures.

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR (100 MHz, CDCl₃) data for this compound.

| Chemical Shift (δ) ppm | Assignment |

| ~169.0 | 2 x C=O (Ester) |

| ~140.0 | C-2 (Thiophene, ipso) |

| ~127.0 | C-5 (Thiophene) |

| ~126.5 | C-3 (Thiophene) |

| ~125.0 | C-4 (Thiophene) |

| ~52.5 | 2 x -OCH₃ |

| ~51.0 | -CH- (Malonate) |

| ~30.0 | -CH₂- (Benzylic) |

Note: Carbonyl carbon chemical shifts are based on typical values for dimethyl malonate derivatives.[6][7][8][9] Thiophene carbon shifts are estimated from literature values for substituted thiophenes.[10][11][12][13][14]

Predicted Infrared (IR) Data

Table 3: Predicted IR absorption bands for this compound.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 | Weak | C-H stretch (Thiophene ring) |

| ~2950 | Medium | C-H stretch (Aliphatic) |

| ~1740 | Strong | C=O stretch (Ester) |

| ~1440 | Medium | C-H bend (CH₂) |

| ~1250, ~1150 | Strong | C-O stretch (Ester) |

| ~850, ~700 | Medium | C-H out-of-plane bend (2-substituted thiophene) |

Note: Ester carbonyl and C-O stretching frequencies are well-established.[1][15][16][17][18][19] Thiophene ring and C-H vibrational modes are predicted based on literature data for thiophene derivatives.[20][21][22]

Predicted Mass Spectrometry Data

Table 4: Predicted mass spectral data (Electron Ionization) for this compound.

| m/z | Predicted Fragment Ion |

| 228 | [M]⁺ (Molecular Ion) |

| 197 | [M - OCH₃]⁺ |

| 169 | [M - COOCH₃]⁺ |

| 97 | [Thiophen-2-ylmethyl]⁺ |

Note: The fragmentation pattern is predicted based on the lability of the ester groups and the stability of the thiophen-2-ylmethyl carbocation.

Conclusion

This technical guide provides a comprehensive framework for the synthesis and structural elucidation of this compound. The detailed experimental protocol and the predicted spectroscopic data serve as a valuable reference for researchers working with this and related compounds. The presented information facilitates the unambiguous identification and characterization of this versatile synthetic intermediate, paving the way for its application in the development of novel molecules with potential biological or material properties.

References

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. researchgate.net [researchgate.net]

- 3. Thiophene(110-02-1) 1H NMR [m.chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. 1H chemical shifts in NMR. Part 18.1 Ring currents and π-electron effects in hetero-aromatics - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 6. spectrabase.com [spectrabase.com]

- 7. Diethyl methylmalonate(609-08-5) 13C NMR spectrum [chemicalbook.com]

- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. connectsci.au [connectsci.au]

- 11. Thiophene(110-02-1) 13C NMR spectrum [chemicalbook.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. spectrabase.com [spectrabase.com]

- 14. An analysis of 13C nuclear magnetic resonance substituent chemical shifts in 3-substituted thiophene-2-carboxylic and 2-substituted benzoic acids by linear free energy relationships - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 15. spectroscopyonline.com [spectroscopyonline.com]

- 16. Reddit - The heart of the internet [reddit.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Infrared Spectrometry [www2.chemistry.msu.edu]

- 19. spectroscopyonline.com [spectroscopyonline.com]

- 20. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]

- 21. researchgate.net [researchgate.net]

- 22. Synthesis and Properties of Thiophene and Aniline Copolymer Using Atmospheric Pressure Plasma Jets Copolymerization Technique - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of Dimethyl 2-(thiophen-2-ylmethyl)malonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for Dimethyl 2-(thiophen-2-ylmethyl)malonate. Due to the limited availability of a complete, published experimental dataset for this specific compound, this document presents predicted spectroscopic characteristics based on data from structurally analogous compounds. It also outlines the standard experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, which are crucial for the structural elucidation and purity assessment of synthesized compounds in a research and drug development context.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These predictions are derived from the analysis of similar molecules, including various diethyl and dimethyl malonate derivatives.[1][2][3][4][5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (in CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.20 | d | 1H | Thiophene H5 |

| ~6.95 | dd | 1H | Thiophene H4 |

| ~6.90 | d | 1H | Thiophene H3 |

| ~3.75 | s | 6H | 2 x OCH₃ |

| ~3.60 | t | 1H | CH (malonate) |

| ~3.40 | d | 2H | CH₂ |

Table 2: Predicted ¹³C NMR Data (in CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~168 | C=O (ester) |

| ~138 | Thiophene C2 |

| ~127 | Thiophene C5 |

| ~126 | Thiophene C4 |

| ~125 | Thiophene C3 |

| ~52 | OCH₃ |

| ~51 | CH (malonate) |

| ~30 | CH₂ |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 | Weak | C-H stretch (aromatic) |

| ~2950 | Medium | C-H stretch (aliphatic) |

| ~1740 | Strong | C=O stretch (ester) |

| ~1440 | Medium | C-H bend (CH₂) |

| ~1200 | Strong | C-O stretch (ester) |

| ~700 | Strong | C-S stretch (thiophene) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data

| m/z | Ion |

| 228 | [M]⁺ (Molecular Ion) |

| 197 | [M - OCH₃]⁺ |

| 169 | [M - COOCH₃]⁺ |

| 97 | [C₄H₄S-CH₂]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data.

Nuclear Magnetic Resonance (NMR)

A sample of this compound would be dissolved in an appropriate deuterated solvent, typically chloroform-d (CDCl₃), in a standard 5 mm NMR tube. ¹H and ¹³C NMR spectra would be acquired on a 300 or 400 MHz spectrometer. Chemical shifts would be reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy

The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the neat compound would be placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. The spectrum would be recorded over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectral data would be acquired using a mass spectrometer with an electron ionization (EI) source. The sample would be introduced via a direct insertion probe or through a gas chromatograph (GC). The mass spectrum would be recorded, and the mass-to-charge ratio (m/z) of the molecular ion and major fragment ions would be determined.

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic analysis of a synthesized compound like this compound.

References

- 1. Diethyl 2-((3-(bromomethyl)thiophen-2-yl)methylene)malonate | 104085-30-5 | Benchchem [benchchem.com]

- 2. DIETHYL DIMETHYLMALONATE(1619-62-1) IR Spectrum [chemicalbook.com]

- 3. DIETHYL DIMETHYLMALONATE(1619-62-1) 13C NMR spectrum [chemicalbook.com]

- 4. Diethyl dimethylmalonate | C9H16O4 | CID 15382 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Diethyl methylmalonate | C8H14O4 | CID 11857 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Dimethyl 2-(thiophen-2-ylmethyl)malonate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Introduction

Dimethyl 2-(thiophen-2-ylmethyl)malonate is a versatile starting material in organic synthesis, holding significant potential for the construction of complex molecular architectures, particularly in the realm of pharmaceutical development. Its structure, featuring a reactive malonate core tethered to a thiophene ring, provides a valuable scaffold for the synthesis of a variety of heterocyclic compounds and other target molecules. This technical guide offers an in-depth overview of the synthesis, characterization, and potential applications of this compound, with a focus on providing detailed experimental protocols and structured data for researchers, scientists, and professionals in drug development.

While direct literature on this compound is not abundant, its synthesis and reactivity can be reliably inferred from well-established principles of malonic ester chemistry and the known reactivity of its close analog, Diethyl 2-(thiophen-2-ylmethyl)malonate, a key intermediate in the synthesis of the antihypertensive drug Eprosartan.[1] This guide will provide a detailed, plausible synthetic protocol and expected analytical data based on these principles.

Synthesis of this compound

The most common and efficient method for the synthesis of 2-substituted malonic esters is the malonic ester synthesis, which involves the alkylation of a malonate enolate with a suitable electrophile. In the case of this compound, this involves the reaction of dimethyl malonate with a 2-(halomethyl)thiophene, such as 2-(chloromethyl)thiophene.

Reaction Scheme

Caption: Synthesis of this compound via alkylation.

Detailed Experimental Protocol

This protocol is based on standard procedures for the alkylation of dimethyl malonate.

Materials:

-

Dimethyl malonate

-

2-(Chloromethyl)thiophene

-

Sodium hydride (NaH), 60% dispersion in mineral oil, or Sodium methoxide (NaOMe)

-

Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Hexanes

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Addition funnel

-

Inert atmosphere setup (Nitrogen or Argon)

Procedure:

-

Preparation: A dry round-bottom flask equipped with a magnetic stir bar is charged with sodium hydride (1.1 equivalents, washed with hexanes to remove mineral oil) or sodium methoxide (1.1 equivalents) under an inert atmosphere.

-

Solvent Addition: Anhydrous THF or DMF is added to the flask, and the suspension is stirred.

-

Deprotonation: Dimethyl malonate (1.0 equivalent) is added dropwise to the stirred suspension at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 30-60 minutes, or until the evolution of hydrogen gas ceases (in the case of NaH).

-

Alkylation: A solution of 2-(chloromethyl)thiophene (1.05 equivalents) in a minimal amount of anhydrous THF or DMF is added dropwise to the reaction mixture at 0 °C. The reaction is then stirred at room temperature or gently heated (e.g., to 50-60 °C) for several hours (reaction progress can be monitored by TLC).

-

Quenching: After the reaction is complete, the mixture is cooled to 0 °C and carefully quenched by the slow addition of saturated aqueous NH₄Cl solution.

-

Extraction: The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with water and then with brine.

-

Drying and Concentration: The organic layer is dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Quantitative Data (Estimated)

| Parameter | Value |

| Yield | 70-85% |

| Purity | >95% (after purification) |

| Reaction Time | 4-12 hours |

| Reaction Temperature | 25-60 °C |

Physicochemical and Spectroscopic Data (Predicted)

Physicochemical Properties

| Property | Predicted Value |

| Molecular Formula | C₁₀H₁₂O₄S |

| Molecular Weight | 228.27 g/mol |

| Appearance | Colorless to pale yellow oil |

| Boiling Point | Estimated >250 °C at atmospheric pressure |

| Solubility | Soluble in most organic solvents (e.g., DCM, EtOAc, THF), insoluble in water. |

Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.20 | dd | 1H | Thiophene H-5 |

| ~6.95 | dd | 1H | Thiophene H-3 |

| ~6.90 | dd | 1H | Thiophene H-4 |

| ~3.80 | t | 1H | CH of malonate |

| ~3.75 | s | 6H | 2 x -OCH₃ |

| ~3.40 | d | 2H | -CH₂- attached to thiophene |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

| Chemical Shift (δ, ppm) | Assignment |

| ~168 | C=O of esters |

| ~138 | C-2 of thiophene (quaternary) |

| ~127 | C-5 of thiophene |

| ~126 | C-3 of thiophene |

| ~125 | C-4 of thiophene |

| ~53 | -OCH₃ |

| ~52 | CH of malonate |

| ~32 | -CH₂- attached to thiophene |

IR (Infrared) Spectroscopy:

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~3100-3000 | C-H stretch (aromatic and aliphatic) |

| ~1750-1730 | C=O stretch (ester) |

| ~1450-1400 | C-H bend (aliphatic) |

| ~1250-1150 | C-O stretch (ester) |

| ~850-700 | C-H bend (out-of-plane, thiophene ring) |

MS (Mass Spectrometry):

| m/z | Assignment |

| 228 | [M]⁺ (Molecular ion) |

| 197 | [M - OCH₃]⁺ |

| 169 | [M - COOCH₃]⁺ |

| 97 | [C₄H₄S-CH₂]⁺ (Thienylmethyl cation) |

Application as a Starting Material: Knoevenagel Condensation

This compound is an excellent substrate for the Knoevenagel condensation, a reaction that involves the condensation of an active methylene compound with an aldehyde or ketone. This reaction is a powerful tool for the formation of new carbon-carbon double bonds.

Reaction Scheme

Caption: Knoevenagel condensation using this compound.

General Experimental Protocol

Materials:

-

This compound

-

Aldehyde or ketone

-

Piperidine or triethylamine (Et₃N)

-

Toluene or ethanol

-

Dean-Stark apparatus (if using toluene)

Procedure:

-

A solution of this compound (1.0 equivalent) and the desired aldehyde or ketone (1.0-1.2 equivalents) in toluene or ethanol is prepared in a round-bottom flask.

-

A catalytic amount of a base, such as piperidine or triethylamine, is added to the solution.

-

If using toluene, the reaction mixture is heated to reflux with a Dean-Stark apparatus to remove the water formed during the reaction. If using ethanol, the reaction can often be performed at room temperature or with gentle heating.

-

The reaction progress is monitored by TLC.

-

Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

-

The residue is then purified by recrystallization or column chromatography to yield the desired substituted alkene.

Conclusion

This compound, while not as extensively documented as its diethyl counterpart, represents a highly valuable and versatile starting material for organic synthesis. The synthetic protocols and predicted analytical data provided in this guide are based on well-established chemical principles and offer a solid foundation for researchers and drug development professionals to explore the potential of this compound. Its ability to undergo a variety of chemical transformations, including alkylations and condensations, makes it a key building block for the synthesis of a wide range of complex molecules with potential applications in medicinal chemistry and materials science. Further research into the specific applications of this compound is warranted and is expected to unveil new and innovative synthetic pathways.

References

"Dimethyl 2-(thiophen-2-ylmethyl)malonate" discovery and history

Authored For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Dimethyl 2-(thiophen-2-ylmethyl)malonate, a heterocyclic organic compound of interest in synthetic and medicinal chemistry. While a detailed historical account of its specific discovery is not prominent in the scientific literature, its synthesis and significance are rooted in the well-established principles of malonic ester synthesis and the continued exploration of thiophene-containing molecules as privileged structures in drug discovery. This document outlines the presumptive synthetic pathway, contextual history, and key data pertaining to this compound and its close analogs.

Introduction and Historical Context

The discovery of this compound is not attributed to a singular event or individual but is rather a logical outcome of the advancement of organic synthesis methodologies, specifically the malonic ester synthesis . This powerful carbon-carbon bond-forming reaction allows for the conversion of malonic esters into a wide array of substituted carboxylic acids.[1][2] The core principle of this synthesis, the alkylation of the acidic methylene group of a malonate, has been a fundamental tool in organic chemistry since the late 19th century.

The specific interest in this compound arises from the significant role of the thiophene moiety in medicinal chemistry.[3][4] Thiophene and its derivatives are recognized as "privileged structures" due to their ability to interact with a wide range of biological targets.[5][6] The thiophene ring is a bioisostere of the benzene ring, offering similar aromaticity while introducing unique electronic properties and hydrogen bonding capabilities through its sulfur atom.[4] This has led to the incorporation of thiophene in numerous FDA-approved drugs across various therapeutic areas, including anti-inflammatory, antimicrobial, anticancer, and antipsychotic agents.[3][7]

Therefore, the synthesis of this compound can be understood as part of a broader effort to create novel building blocks for the synthesis of complex, biologically active molecules that leverage the favorable properties of the thiophene scaffold.[4]

Physicochemical and Spectroscopic Data

Quantitative data for this compound is not extensively reported in publicly accessible databases. However, data for the closely related diethyl ester, Diethyl 2-(thiophen-2-ylmethyl)malonate, provides valuable comparative information.

Table 1: Physicochemical Properties

| Property | This compound | Diethyl 2-(thiophen-2-ylmethyl)malonate | Dimethyl malonate (Parent Compound) |

| Molecular Formula | C₁₁H₁₂O₄S | C₁₂H₁₆O₄S[8] | C₅H₈O₄[9] |

| Molecular Weight | ~240.28 g/mol | 256.32 g/mol [10] | 132.12 g/mol [9] |

| CAS Number | Not assigned | 26420-00-8[8] | 108-59-8[9] |

| Boiling Point | Data not available | Data not available | 180 °C at 1,026 hPa[9] |

| Melting Point | Data not available | Data not available | -61.9 °C[9] |

| LogP (calculated) | Data not available | 2.033[8] | Data not available |

Table 2: Spectroscopic Data (Predicted/Representative)

| Spectrum | This compound (Predicted) | Dimethyl malonate (Experimental) |

| ¹H NMR | Specific data not publicly available. Expected signals would include singlets for the two methoxy groups, a triplet for the methine proton, a doublet for the methylene protons adjacent to the thiophene ring, and multiplets for the thiophene protons. | δ (ppm): 3.75 (s, 6H, OCH₃), 3.40 (s, 2H, CH₂)[11] |

| ¹³C NMR | Specific data not publicly available. | δ (ppm): 167.5 (C=O), 52.5 (OCH₃), 41.5 (CH₂) |

| IR Spectroscopy | Specific data not publicly available. Expected characteristic peaks would include C=O stretching (ester) around 1730-1750 cm⁻¹, C-O stretching, and peaks corresponding to the thiophene ring. | Major peaks (cm⁻¹): ~2960 (C-H stretch), ~1740 (C=O stretch), ~1440, ~1200 (C-O stretch)[12][13] |

Presumptive Synthesis: The Malonic Ester Synthesis

The most direct and widely used method for the preparation of this compound is the malonic ester synthesis.[14][15] This reaction proceeds via the alkylation of dimethyl malonate with a suitable 2-methylthiophene halide.

The overall transformation is as follows:

Dimethyl malonate + 2-(Halomethyl)thiophene → this compound

Detailed Experimental Protocol (Representative)

This protocol is a representative procedure based on established methods for malonic ester synthesis.[14][16]

Materials:

-

Dimethyl malonate

-

2-(Chloromethyl)thiophene or 2-(Bromomethyl)thiophene

-

Sodium methoxide (NaOMe) or other suitable base (e.g., sodium ethoxide)

-

Anhydrous methanol or ethanol

-

Diethyl ether or other suitable extraction solvent

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Enolate Formation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium methoxide (1.05 equivalents) in anhydrous methanol. To this solution, add dimethyl malonate (1.0 equivalent) dropwise at room temperature. Stir the mixture for 30-60 minutes to ensure complete formation of the sodiomalonic ester enolate.[16][17]

-

Alkylation: To the solution of the enolate, add 2-(chloromethyl)thiophene or 2-(bromomethyl)thiophene (1.0 equivalent) dropwise. The reaction is typically exothermic. After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours, or until TLC analysis indicates the consumption of the starting materials.[16][17]

-

Work-up: Cool the reaction mixture to room temperature. Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of the aqueous layer). Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Mandatory Visualizations

Signaling Pathways

As this compound is primarily a synthetic intermediate, there are no established signaling pathways in which it is a key modulator. Its biological significance lies in the molecules that can be synthesized from it.

Experimental Workflow and Logical Relationships

The synthesis of this compound via the malonic ester synthesis can be represented as a logical workflow.

Caption: Workflow for the synthesis of this compound.

Applications in Drug Development

This compound serves as a versatile intermediate for the synthesis of more complex molecules. The two ester functionalities can be further manipulated, for instance, through hydrolysis and decarboxylation to yield a substituted propanoic acid. This resulting carboxylic acid can then be converted into amides, larger esters, or other functional groups, making it a valuable building block for creating libraries of compounds for high-throughput screening in drug discovery programs. The presence of the thiophene ring makes these derivatives particularly attractive for developing novel therapeutics.[6]

References

- 1. Malonic ester synthesis - Wikipedia [en.wikipedia.org]

- 2. Malonic ester synthesis | Britannica [britannica.com]

- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. diethyl (thien-2-ylmethyl)malonate | CAS#:26420-00-8 | Chemsrc [chemsrc.com]

- 9. carlroth.com [carlroth.com]

- 10. Diethyl 2-thienyl methyl malonate | C12H16O4S | CID 118855649 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Dimethyl malonate(108-59-8) 1H NMR spectrum [chemicalbook.com]

- 12. Dimethyl malonate(108-59-8) IR Spectrum [chemicalbook.com]

- 13. researchgate.net [researchgate.net]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. Malonic Ester Synthesis | OpenOChem Learn [learn.openochem.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. chem.libretexts.org [chem.libretexts.org]

Dimethyl 2-(thiophen-2-ylmethyl)malonate: A Technical Guide to its Physical Properties and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available information on the physical appearance and chemical stability of Dimethyl 2-(thiophen-2-ylmethyl)malonate. Due to the limited direct data for this specific compound, this guide synthesizes information from closely related analogs, namely Diethyl 2-(thiophen-2-ylmethyl)malonate, Dimethyl malonate, and Thiophene, to infer its properties. All data extrapolated from analogous compounds are clearly indicated.

Physical and Chemical Properties

For comparative purposes, the table below summarizes the known physical and chemical properties of relevant analogous compounds.

| Property | Diethyl 2-(thiophen-2-ylmethyl)malonate | Dimethyl malonate | Thiophene |

| CAS Number | 26420-00-8[1] | 108-59-8 | 110-02-1 |

| Molecular Formula | C₁₂H₁₆O₄S[1] | C₅H₈O₄ | C₄H₄S[2] |

| Molecular Weight | 256.32 g/mol [1] | 132.11 g/mol | 84.14 g/mol [2] |

| Appearance | Not explicitly stated, likely a liquid | Colorless liquid | Colorless liquid with a benzene-like odor[2][3] |

| Boiling Point | Not available | 180-181 °C | 84.26 °C[2] |

| Melting Point | Not available | -62 °C | -38.36 °C[2] |

| Solubility | Not available | Slightly soluble in water; soluble in alcohol and ether | Slightly soluble in water; soluble in many organic solvents[2] |

| Storage | 2-8°C Refrigerator[1] | Store in a cool, dry place. Keep container closed when not in use. | Store in a cool, well-ventilated warehouse, away from fire and heat sources. Keep container sealed.[2][4] |

Chemical Stability and Handling

The stability of this compound is influenced by both the malonic ester and the thiophene moieties.

Malonic Ester Moiety: Malonic esters are generally stable under neutral conditions. However, they are susceptible to hydrolysis under both acidic and basic conditions, which would yield the corresponding malonic acid derivative. Upon heating, substituted malonic acids can readily undergo decarboxylation.

Thiophene Moiety: The thiophene ring is a stable aromatic system. It is generally resistant to oxidation. However, it can be sensitive to strong acids.[2][3] Thiophene and its derivatives are flammable and should be handled in a well-ventilated area, away from ignition sources.[4][5]

Storage and Handling Recommendations: Based on the properties of its analogs, this compound should be stored in a cool, dry, and well-ventilated place, protected from light and moisture.[6] Given that the diethyl analog is stored under refrigeration, similar conditions are recommended for the dimethyl ester to minimize potential degradation.[1] It should be kept away from strong acids, bases, and oxidizing agents. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this compound.

Experimental Protocols

General Protocol for Stability Testing of a Substituted Malonic Ester:

This protocol outlines a general method for assessing the chemical stability of a compound like this compound under various stress conditions.

-

Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration.

-

Stress Conditions:

-

Acidic Hydrolysis: Add an appropriate volume of the stock solution to an acidic solution (e.g., 0.1 N HCl) and incubate at a controlled temperature (e.g., 40°C).

-

Basic Hydrolysis: Add an appropriate volume of the stock solution to a basic solution (e.g., 0.1 N NaOH) and incubate at a controlled temperature.

-

Oxidative Degradation: Add an appropriate volume of the stock solution to a solution of an oxidizing agent (e.g., 3% hydrogen peroxide) and incubate.

-

Thermal Degradation: Store the solid compound or a solution in an oven at an elevated temperature (e.g., 60°C).

-

Photostability: Expose a solution of the compound to a controlled light source (e.g., a photostability chamber).

-

-

Time Points: Withdraw aliquots from each stress condition at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Analysis: Analyze the aliquots using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector. The disappearance of the parent peak and the appearance of degradation products should be monitored.

-

Data Evaluation: Calculate the percentage of degradation at each time point to determine the stability of the compound under each condition.

Visualizations

The following diagram illustrates the potential factors that can affect the stability of this compound, leading to its degradation.

Caption: Factors influencing the stability of this compound.

The following workflow outlines the general steps involved in a malonic ester synthesis, which can be adapted for the preparation of this compound.

Caption: A generalized workflow for the synthesis of the target compound.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. Thiophene: Properties, Uses, Safety, Suppliers & Price in China | Expert Guide 2024 [quinoline-thiophene.com]

- 3. Thiophene - Sciencemadness Wiki [sciencemadness.org]

- 4. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. carlroth.com [carlroth.com]

Solubility Profile of Dimethyl 2-(thiophen-2-ylmethyl)malonate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of Dimethyl 2-(thiophen-2-ylmethyl)malonate. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide synthesizes qualitative information derived from the solubility profiles of its parent molecules, dimethyl malonate and thiophene, as well as structurally related compounds. This document also outlines a general experimental protocol for determining solubility and presents a logical workflow for the synthesis of the title compound via malonic ester synthesis.

Introduction

This compound is a substituted malonic ester containing a thiophene moiety. Such compounds are valuable intermediates in organic synthesis, particularly in the pharmaceutical and materials science sectors, due to the versatile reactivity of the malonate group and the electronic properties of the thiophene ring. Understanding the solubility of this compound in various organic solvents is critical for its synthesis, purification, and application in subsequent reactions.

Predicted Solubility Profile

-

Dimethyl Malonate: This parent compound is known to be soluble in common organic solvents such as alcohols and ethers, and it is slightly soluble in water.

-

Thiophene: As a nonpolar aromatic heterocycle, thiophene exhibits good solubility in a range of organic solvents including ether, benzene, and toluene, but it is insoluble in water.[1]

-

Diethyl Malonate (a close analog): This related compound is miscible with ethanol, ether, chloroform, and benzene, with a noted slight solubility in water.

Based on these characteristics, it is predicted that this compound will exhibit good solubility in a range of common organic solvents and poor solubility in water. A summary of the expected qualitative solubility is presented in Table 1.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Ethanol, Methanol | Soluble | The ester functionalities can engage in hydrogen bonding with the solvent. |

| Polar Aprotic | Acetone, Tetrahydrofuran (THF), Dichloromethane (DCM) | Soluble | The polarity of the ester groups allows for dipole-dipole interactions with the solvent. |

| Nonpolar Aromatic | Toluene, Benzene | Soluble | The thiophene ring and the overall organic structure favor interaction with nonpolar aromatic solvents. |

| Nonpolar Aliphatic | Hexane, Heptane | Sparingly Soluble to Insoluble | The polar ester groups may limit solubility in highly nonpolar aliphatic solvents. |

| Aqueous | Water | Insoluble | The hydrophobic thiophene ring and the overall organic character of the molecule are expected to dominate over the slight polarity of the ester groups, leading to very low water solubility. |

Experimental Protocol for Solubility Determination

For researchers requiring precise solubility data, the following general experimental protocol for the gravimetric method can be employed.

Objective: To determine the quantitative solubility of this compound in a specific organic solvent at a given temperature.

Materials:

-

This compound (solute)

-

Selected organic solvent

-

Analytical balance

-

Vials with screw caps

-

Constant temperature bath (e.g., shaker incubator)

-

Syringe filters (chemically compatible with the solvent)

-

Syringes

-

Pre-weighed evaporation dishes

-

Vacuum oven

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a constant temperature bath and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Withdrawal and Filtration:

-

Allow the vial to rest in the temperature bath for a short period to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Attach a syringe filter to the syringe and dispense the clear, saturated solution into a pre-weighed evaporation dish.

-

-

Solvent Evaporation and Quantification:

-

Place the evaporation dish in a vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the solute.

-

Once all the solvent has evaporated, allow the dish to cool to room temperature in a desiccator.

-

Weigh the evaporation dish containing the dried solute.

-

-

Calculation of Solubility:

-

The mass of the dissolved solute is the final weight of the dish minus the initial tare weight.

-

Solubility can be expressed in various units, such as g/100 mL or mol/L, by dividing the mass of the solute by the volume of the solvent used.

-

The workflow for this experimental procedure is visualized in the diagram below.

Caption: Experimental workflow for determining the solubility of a solid in an organic solvent.

Synthesis Workflow: Malonic Ester Synthesis

This compound can be synthesized via the malonic ester synthesis. This classic method involves the alkylation of a malonate ester, in this case, dimethyl malonate, with an appropriate alkyl halide. The general workflow for this synthesis is depicted below.

Caption: Logical workflow for the malonic ester synthesis of this compound.

Detailed Steps of the Synthesis:

-

Enolate Formation: Dimethyl malonate is treated with a strong base, typically sodium methoxide (NaOMe) in methanol, to deprotonate the acidic α-carbon, forming a resonance-stabilized enolate.

-

Alkylation: The nucleophilic enolate is then reacted with 2-(chloromethyl)thiophene or 2-(bromomethyl)thiophene. The enolate attacks the electrophilic carbon of the thiophene derivative in an SN2 reaction, displacing the halide and forming the desired carbon-carbon bond.

-

Workup and Purification: The reaction mixture is typically quenched with an aqueous solution to neutralize any remaining base and dissolve inorganic byproducts. The product is then extracted into an organic solvent. The crude product is purified, commonly by column chromatography, to yield pure this compound.

Conclusion

While specific quantitative solubility data for this compound remains to be formally documented, a strong qualitative prediction of its solubility can be made based on the known properties of its constituent chemical moieties. It is anticipated to be soluble in a range of common organic solvents and poorly soluble in water. For applications requiring precise solubility values, a standard gravimetric experimental protocol is provided. Furthermore, the logical workflow for its synthesis via malonic ester synthesis is outlined, providing a clear pathway for its preparation in a laboratory setting. This guide serves as a valuable resource for researchers and professionals working with this and structurally similar compounds.

References

Unveiling the Potential of Dimethyl 2-(thiophen-2-ylmethyl)malonate: A Synthetic Intermediate Awaiting Biological Exploration

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl 2-(thiophen-2-ylmethyl)malonate is a small molecule featuring a central malonate core flanked by two methyl ester groups and a thiophene ring linked via a methylene bridge. While its direct biological applications and pharmacological profile remain largely uncharted in publicly accessible research, its structural motifs—the thiophene ring and the malonate group—are prevalent in a vast array of biologically active compounds. This technical guide aims to consolidate the available information on this compound, focusing on its synthesis and exploring its potential research applications based on the well-documented activities of structurally related compounds. The significant gap in biological data for this specific molecule underscores a promising area for future investigation in drug discovery and medicinal chemistry.

Synthesis and Characterization

The synthesis of this compound has been described, providing a clear pathway for its preparation in a laboratory setting. The primary method involves the alkylation of dimethyl malonate with a reactive thiophene derivative.

Experimental Protocol: Alkylation of Dimethyl Malonate

A common synthetic route is the reaction of dimethyl malonate with 2-(chloromethyl)thiophene in the presence of a base.

Materials:

-

Dimethyl malonate

-

2-(Chloromethyl)thiophene

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

2 N Hydrochloric acid (HCl)

-

Hexane

Procedure:

-

Dimethyl malonate (174 mmol) and potassium carbonate (348 mmol) are combined and stirred in 120 mL of DMF at 20°C for 30 minutes.

-

The reaction mixture is then cooled to 0°C.

-

2-(Chloromethyl)thiophene (261 mmol) is added dropwise to the cooled mixture.

-

The reaction is stirred for an additional hour at 0°C.

-

Following the reaction, the mixture is neutralized with 2 N HCl.

-

The product is isolated by filtration and washed with hexane to yield this compound.

Yield:

-

The reported yield for this procedure is typically in the range of 70-85%.

This straightforward synthesis provides ready access to the compound for further studies.

Potential Research Applications: An Extrapolation from Related Compounds

While direct biological data for this compound is not currently available, the known activities of its structural components and analogs suggest several promising avenues for research.

Intermediate in Pharmaceutical Synthesis

The most immediate and evident application of this compound is as a versatile intermediate in the synthesis of more complex molecules. Its diethyl analog, Diethyl 2-(thiophen-2-ylmethyl)malonate, is a known intermediate in the synthesis of Eprosartan , an angiotensin II receptor antagonist used for the treatment of hypertension.[1][2] This precedent strongly suggests that the dimethyl ester could similarly serve as a building block for novel pharmaceuticals, particularly in the cardiovascular therapeutic area.

Logical Relationship: Role as a Synthetic Intermediate

Caption: Synthetic pathway from starting materials to potential APIs.

Exploration of Anti-inflammatory and Anticancer Activities

Thiophene-containing molecules are well-documented for their diverse pharmacological properties, including anti-inflammatory and anticancer effects.[3] Numerous studies have demonstrated that the thiophene nucleus is a privileged scaffold in medicinal chemistry. Derivatives have shown inhibitory activity against enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key targets in inflammation. Given these established precedents, this compound represents an unexplored candidate for screening in anti-inflammatory and anticancer assays.

Antimicrobial and Antifungal Potential

The thiophene ring is also a common feature in many antimicrobial and antifungal agents. Furthermore, malonate derivatives themselves have been investigated for their biological activities. For example, diethyl 2-((arylamino)methylene)malonates have demonstrated antifungal activity against Fusarium oxysporum. The combination of the thiophene and malonate moieties in a single molecule makes this compound a logical candidate for antimicrobial and antifungal screening.

Quantitative Data Summary

A thorough review of existing scientific literature reveals a notable absence of quantitative biological data for this compound. There are no published IC50 values, binding affinities, or other pharmacological data to report at this time. The table below is provided as a template for future studies.

Table 1: Template for Future Quantitative Biological Data

| Assay Type | Target | Activity (e.g., IC50, Ki) | Reference |

| e.g., Anti-inflammatory | e.g., COX-2 | Data Not Available | |

| e.g., Anticancer | e.g., HeLa cell line | Data Not Available | |

| e.g., Antifungal | e.g., C. albicans | Data Not Available |

Signaling Pathways and Mechanisms of Action

Currently, there is no information available on the specific signaling pathways modulated by this compound. Based on the activities of related compounds, potential (but unconfirmed) mechanisms could involve the inhibition of inflammatory pathways (e.g., prostaglandin synthesis) or interference with microbial growth processes. The following diagram illustrates a hypothetical workflow for investigating the biological activity of this compound.

Experimental Workflow: Investigating Biological Activity

Caption: A proposed workflow for the biological evaluation of the title compound.

Conclusion and Future Directions

This compound is a readily synthesizable compound that stands as a promising, yet largely unexplored, molecule in the landscape of medicinal chemistry. While its role as a synthetic intermediate is suggested by analogy to its diethyl counterpart in the synthesis of Eprosartan, its intrinsic biological activities remain to be determined. The rich pharmacology of both thiophene and malonate-containing compounds provides a strong rationale for its investigation as a potential anti-inflammatory, anticancer, and antimicrobial agent.

Future research should focus on the systematic biological evaluation of this compound. High-throughput screening against a variety of biological targets would be a valuable first step. Subsequent hit-to-lead optimization, guided by structure-activity relationship studies, could potentially unlock novel therapeutic agents. The current lack of data presents a clear opportunity for researchers to make a significant contribution to the field of drug discovery.

References

The Role of Dimethyl 2-(thiophen-2-ylmethyl)malonate in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethyl 2-(thiophen-2-ylmethyl)malonate and its derivatives represent a versatile class of compounds with significant potential in medicinal chemistry. This technical guide provides an in-depth overview of the synthesis, biological activities, and therapeutic applications of this core scaffold. The thiophene ring, a key structural feature, imparts unique physicochemical properties that contribute to a range of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory activities. This document details experimental protocols for the synthesis and biological evaluation of these compounds, presents quantitative activity data, and visualizes a key signaling pathway implicated in their mechanism of action.

Introduction

The thiophene moiety is a privileged scaffold in drug discovery, present in numerous approved pharmaceuticals. Its bioisosteric relationship with the benzene ring allows for favorable interactions with biological targets, while the sulfur atom can engage in unique hydrogen bonding and metabolic pathways. When incorporated into a malonate structure, as in this compound, the resulting molecule serves as a valuable synthetic intermediate for generating a diverse library of derivatives with a wide spectrum of biological activities. This guide explores the pivotal role of this compound and its analogues in the development of novel therapeutic agents.

Synthesis of this compound and its Derivatives

The synthesis of the core compound and its derivatives is typically achieved through straightforward and efficient chemical reactions.

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the alkylation of dimethyl malonate with 2-(chloromethyl)thiophene.

Experimental Protocol:

-

Materials: Dimethyl malonate, potassium carbonate (K₂CO₃), 2-(chloromethyl)thiophene, N,N-dimethylformamide (DMF), 2 N Hydrochloric acid (HCl), Hexane.

-

Procedure:

-

In a round-bottom flask, stir a mixture of dimethyl malonate (1.0 equivalent) and potassium carbonate (2.0 equivalents) in DMF at 20°C for 30 minutes.

-

Cool the mixture to 0°C in an ice bath.

-

Add 2-(chloromethyl)thiophene (1.5 equivalents) dropwise to the reaction mixture.

-

Stir the reaction mixture for 1 hour at 0°C.

-

Neutralize the mixture with 2 N HCl.

-

Isolate the product by filtration and wash with hexane.

-

The typical yield for this reaction is between 70-85%.[1]

-

Synthesis of Thiophene-based Chalcone Derivatives

Chalcones are important intermediates for synthesizing various heterocyclic compounds with biological activity. Thiophene-containing chalcones can be prepared via Claisen-Schmidt condensation.

Experimental Protocol:

-

Materials: Substituted acetophenones, thiophene-2-carbaldehyde, sodium hydroxide (NaOH), ethanol.

-

Procedure:

-

Dissolve the substituted acetophenone (1.0 equivalent) and thiophene-2-carbaldehyde (1.0 equivalent) in ethanol.

-

Add a catalytic amount of sodium hydroxide.

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress by thin-layer chromatography.

-

Upon completion, pour the reaction mixture into ice-cold water and acidify to precipitate the chalcone.

-

Filter, wash with water, and recrystallize the product from a suitable solvent.

-

Biological Activities and Therapeutic Potential

Derivatives of this compound have demonstrated a broad range of biological activities, highlighting their potential in various therapeutic areas.

Anticancer Activity

Numerous studies have reported the cytotoxic effects of thiophene derivatives against various cancer cell lines. The mechanism of action often involves the induction of apoptosis.

Quantitative Data on Anticancer Activity of Thiophene Derivatives

| Compound Class | Cell Line | IC50 (µM) | Reference |

| Thiophene-based Chalcones | A549 (Lung) | 1.7 - 11.7 | |

| MCF-7 (Breast) | 0.2 - 11.7 | ||

| HepG2 (Liver) | 0.21 | ||

| Thiophene-Pyrazolourea | JNK3 | 0.05 | [2] |

| JNK1 | 3.6 | [2] | |

| 2-Benzamido-N-phenylthiophene-3-carboxamides | COX-2 | 0.29 | [1] |

| COX-1 | 15.7 | [1] |

Antimicrobial Activity

The thiophene scaffold is a component of several antimicrobial agents. Derivatives of this compound have shown activity against both bacteria and fungi.

Quantitative Data on Antimicrobial Activity of Thiophene Derivatives

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| Spiro-indoline-oxadiazole Thiophene | Clostridium difficile | 2 - 4 | [3] |

| Thiophene Derivatives | Escherichia coli (TolC mutant) | Strong effect | [4] |

Anti-inflammatory Activity

Certain thiophene derivatives exhibit anti-inflammatory properties, often through the inhibition of key inflammatory enzymes like cyclooxygenase-2 (COX-2).

Quantitative Data on Anti-inflammatory Activity of Thiophene Derivatives

| Compound Class | Target | IC50 (µM) | Reference |

| 2-Benzamido-N-(4-fluorophenyl)thiophene-3-carboxamide | COX-2 | 0.29 | [1] |

| COX-1 | 19.5 | [1] | |

| 2-Phenyl-4,5,6,7-tetrahydro[b]benzothiophene | COX-2 | 0.31 - 1.40 | [5] |

Experimental Protocols for Biological Assays

Standardized protocols are crucial for the reliable evaluation of the biological activity of newly synthesized compounds.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Experimental Protocol:

-

Materials: 96-well plates, cell culture medium, test compound, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS), solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compound and incubate for the desired period (e.g., 24, 48, or 72 hours).

-

Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Carefully remove the medium and add 100-150 µL of the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[6][7][8]

-

Broth Microdilution Method for Antimicrobial Susceptibility Testing

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[9][10][11][12]

Experimental Protocol:

-

Materials: 96-well microtiter plates, appropriate broth medium (e.g., Mueller-Hinton broth), bacterial or fungal inoculum, test compound.

-

Procedure:

-

Prepare serial two-fold dilutions of the test compound in the broth medium in the wells of a 96-well plate.

-

Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard).

-

Add the microbial inoculum to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.

-

Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 16-20 hours for bacteria).

-

The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[9][10]

-

Caspase-3/7 Activity Assay for Apoptosis Detection

This assay measures the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.

Experimental Protocol:

-

Materials: Cell culture plates, test compound, cell lysis buffer, caspase-3/7 substrate (e.g., Ac-DEVD-AMC or Ac-DEVD-pNA), fluorescence or absorbance plate reader.

-

Procedure:

-

Treat cells with the test compound to induce apoptosis.

-

Lyse the cells using the provided cell lysis buffer.

-

Add the caspase-3/7 substrate to the cell lysates.

-

Incubate at 37°C for 1-2 hours, protected from light.

-

Measure the fluorescence (excitation ~380 nm, emission ~440 nm for AMC-based substrates) or absorbance (405 nm for pNA-based substrates).

-

The increase in fluorescence or absorbance is proportional to the caspase-3/7 activity.[3][13][14][15][16]

-

Signaling Pathways and Mechanism of Action

While the precise signaling pathways for this compound are still under investigation, many thiophene derivatives exert their anticancer effects by inducing apoptosis through the modulation of key signaling cascades. A representative pathway is the inhibition of the NF-κB signaling pathway, which is often constitutively active in cancer cells and promotes cell survival.

Caption: Inhibition of the NF-κB signaling pathway by a thiophene derivative.

In this illustrative pathway, the thiophene derivative inhibits the IκB kinase (IKK) complex.[4][17][18] This prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB. As a result, the active p50/p65 dimer of NF-κB remains sequestered in the cytoplasm and cannot translocate to the nucleus.[4][17][19] The lack of nuclear NF-κB leads to the downregulation of pro-survival and anti-apoptotic genes, ultimately promoting apoptosis in cancer cells.[19][20]

Conclusion

This compound is a valuable and versatile scaffold in medicinal chemistry. Its derivatives have demonstrated significant potential as anticancer, antimicrobial, and anti-inflammatory agents. The synthetic accessibility of this core structure allows for extensive structural modifications, enabling the fine-tuning of biological activity and pharmacokinetic properties. Further investigation into the precise mechanisms of action and signaling pathways of these compounds will be crucial for their continued development as novel therapeutics. This guide provides a foundational resource for researchers dedicated to exploring the full potential of this promising class of molecules.

References

- 1. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Caspase-3 Activity Assay Kit | Cell Signaling Technology [cellsignal.com]

- 4. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. texaschildrens.org [texaschildrens.org]

- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 9. Broth microdilution reference methodology | PDF [slideshare.net]

- 10. Broth microdilution - Wikipedia [en.wikipedia.org]

- 11. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 12. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 13. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 14. cdn.caymanchem.com [cdn.caymanchem.com]

- 15. researchgate.net [researchgate.net]

- 16. abcam.com [abcam.com]

- 17. mdpi.com [mdpi.com]

- 18. mdpi.com [mdpi.com]

- 19. Modulatory Effects of Chalcone Thio-Derivatives on NF-κB and STAT3 Signaling Pathways in Hepatocellular Carcinoma Cells: A Study on Selected Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

The Versatility of Dimethyl 2-(thiophen-2-ylmethyl)malonate: A Gateway to Novel Heterocyclic Scaffolds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: